(1-Cyclopropylcyclopentyl)methanamine;hydrochloride

Description

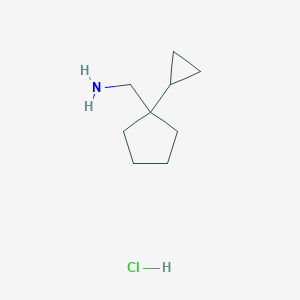

(1-Cyclopropylcyclopentyl)methanamine hydrochloride is a chiral organic compound featuring a cyclopropyl moiety fused to a cyclopentyl ring, with a methanamine group attached to the cyclopentyl structure. The hydrochloride salt enhances its stability and solubility for synthetic applications. It is cataloged as a building block in organic synthesis, indicating utility in developing pharmaceuticals or ligands .

Properties

IUPAC Name |

(1-cyclopropylcyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-7-9(8-3-4-8)5-1-2-6-9;/h8H,1-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJCNNIHCKYAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Cyclopropylcyclopentyl)methanamine;hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

- IUPAC Name : (1-Cyclopropylcyclopentyl)methanamine hydrochloride

The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds and electrostatic interactions with various biological targets. This interaction may influence the function of proteins and enzymes, potentially leading to therapeutic effects.

Key Mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Neuroprotective Effects : Potentially beneficial in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.

- Antidepressant Properties : May influence serotonin and norepinephrine levels in the brain.

- Anti-inflammatory Effects : Could reduce inflammation through modulation of cytokine production.

Data Table: Biological Activity Summary

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Protects neuronal cells from apoptosis | |

| Antidepressant | Influences serotonin and norepinephrine levels | |

| Anti-inflammatory | Modulates cytokine production |

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The treated group showed reduced markers of neuronal damage compared to controls, indicating its potential as a neuroprotective agent.

Case Study 2: Antidepressant-like Effects

In a behavioral study utilizing the forced swim test, the compound exhibited antidepressant-like effects. Mice treated with this compound displayed decreased immobility times, suggesting an enhancement in mood-related behaviors.

Research Findings

Recent investigations into the pharmacological profile of this compound reveal promising results:

- Binding Affinity Studies : Experiments using radiolabeled ligands have shown that this compound binds effectively to serotonin receptors, supporting its role in mood regulation.

- In vitro Studies : Cell culture experiments indicate that it can modulate inflammatory pathways, leading to decreased production of pro-inflammatory cytokines.

Scientific Research Applications

The compound (1-Cyclopropylcyclopentyl)methanamine;hydrochloride has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

Chemical Formula: CHClN

Molecular Weight: 189.7 g/mol

IUPAC Name: (1-Cyclopropylcyclopentyl)methanamine hydrochloride

The structure of this compound includes a cyclopropyl group attached to a cyclopentyl moiety, which is further connected to a methanamine functional group. This unique structure contributes to its potential biological activities.

Neurological Disorders

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, derivatives of cyclopropylamines have been studied for their potential in treating conditions like depression and anxiety due to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Cancer Research

Cyclopropyl-containing compounds have been explored for their anticancer properties. They may act as inhibitors of certain kinases involved in cancer cell proliferation. The ability to modify the cyclopropyl group allows for the optimization of pharmacological profiles, enhancing selectivity and potency against cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Neuroprotective | Cyclopropylamines | Modulation of neurotransmitter systems |

| Antiviral | Cyclopropyl derivatives | Inhibition of reverse transcriptase |

| Anticancer | Cyclopropyl kinase inhibitors | Inhibition of cancer cell proliferation |

Case Study 1: Neuroprotective Effects

A study published in a pharmacology journal highlighted the neuroprotective effects of cyclopropylamines in animal models of depression. The administration of these compounds resulted in significant behavioral improvements and alterations in neurotransmitter levels, suggesting potential therapeutic applications for mood disorders .

Case Study 2: Antiviral Screening

In a screening study for antiviral compounds, several cyclopropyl derivatives were tested against HIV-1 reverse transcriptase. The results indicated that modifications to the cyclopropane ring could enhance binding affinity and inhibitory activity, paving the way for further development of this compound as a potential antiviral agent .

Comparison with Similar Compounds

Key Research Findings

This modification is critical in central nervous system-targeted drug design .

Heterocyclic Modifications : Thiazole-containing analogs () exhibit high thermal stability (melting point 268°C), making them suitable for solid-phase synthesis .

Toxicity Profiles : The 3-chlorophenyl derivative () demonstrates significant acute oral toxicity (Category 4) and irritation hazards, highlighting the impact of substituent position on safety .

Pharmacological Relevance: Cyclopropyl Norfentanyl () underscores the role of cyclopropyl groups in opioid analogs, though the target compound’s biological activity remains unstudied .

Chirality : The chiral center in (1-cyclopropylcyclopentyl)methanamine HCl () necessitates enantiomeric resolution during development to avoid off-target effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (1-Cyclopropylcyclopentyl)methanamine hydrochloride?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, cyclopropylmethylamine derivatives react with cyclopentyl halides under controlled conditions (e.g., NaBH₄ in MeOH or NaBH(OAc)₃ in DCE) to form the amine backbone, followed by HCl treatment to yield the hydrochloride salt . Key parameters include solvent polarity (DCE or MeOH), stoichiometry of reducing agents, and reaction time (12–24 hours).

Q. Which analytical techniques are critical for characterizing (1-Cyclopropylcyclopentyl)methanamine hydrochloride?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.5–3.5 ppm for cyclopropyl protons; δ ~50–60 ppm for cyclopentyl carbons) confirm structural integrity .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₈NCl) .

- Polarimetry : Used for chiral resolution if enantiomers are synthesized (e.g., +10.0° in D₂O for specific stereoisomers) .

Q. How should researchers ensure stability and proper storage of this compound?

- Methodology : Store in airtight containers at –20°C to prevent hygroscopic degradation. Stability tests in D₂O or PBS (pH 7.4) over 48 hours can assess hydrolytic susceptibility. Avoid prolonged exposure to light or humidity, as cyclopropyl groups may undergo ring-opening under oxidative stress .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology : Chiral HPLC (e.g., Chiralpak® AD-H column) or diastereomeric salt formation with tartaric acid derivatives separates enantiomers. Stereochemical assignments are validated via X-ray crystallography or comparative NMR with known enantiomers .

Q. What reaction mechanisms govern the oxidation/reduction behavior of (1-Cyclopropylcyclopentyl)methanamine hydrochloride?

- Methodology :

- Oxidation : Cyclopropyl rings resist oxidation under mild conditions (e.g., KMnO₄ in acidic media), but strong oxidants (e.g., CrO₃) may cleave the cyclopropane ring, forming ketones or carboxylic acids .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cyclopropyl group to a propyl chain, altering pharmacological activity .

Q. What structure-activity relationships (SAR) are relevant for modifying this compound in serotonin receptor studies?

- Methodology : Replace the cyclopentyl group with bicyclic or aromatic moieties to modulate receptor binding. For example, cyclopropyl-to-phenyl substitutions in related compounds enhance 5-HT₂C receptor selectivity (e.g., EC₅₀ values < 100 nM) . SAR studies require radioligand binding assays (e.g., [³H]-LSD for 5-HT₂ receptors) and functional cAMP assays .

Q. How can in vivo pharmacokinetic profiles of this compound be optimized?

- Methodology :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation.

- BBB Permeability : LogP calculations (~2.5–3.0) predict blood-brain barrier penetration, critical for CNS-targeted applications (e.g., antipsychotic candidates) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.